Tenivastatin calcium

Vue d'ensemble

Description

La Ténivastatine calcique est un composé pharmacologiquement actif connu pour ses effets inhibiteurs puissants sur la 3-hydroxy-3-méthylglutaryl coenzyme A réductase (HMG-CoA réductase). Cette enzyme joue un rôle crucial dans la biosynthèse du cholestérol. La Ténivastatine calcique est principalement utilisée pour ses propriétés hypolipidémiantes, ce qui en fait un agent précieux dans le traitement de l’hyperlipidémie et des affections cardiovasculaires associées .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Ténivastatine calcique implique plusieurs étapes, à partir du précurseur lactone approprié. Les étapes clés comprennent l’hydrolyse du cycle lactone pour former l’acide hydroxy correspondant, suivie de la formation du sel de calcium. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et de températures contrôlées pour garantir la stabilité des composés intermédiaires .

Méthodes de production industrielle

La production industrielle de la Ténivastatine calcique suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l’efficacité du produit final. L’utilisation de techniques de purification avancées, telles que la cristallisation et la chromatographie, est courante dans la production industrielle de ce composé .

Analyse Des Réactions Chimiques

Types de réactions

La Ténivastatine calcique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxy présents dans la molécule.

Réduction : Cette réaction peut affecter les groupes carbonyle au sein de la structure.

Substitution : Cette réaction peut se produire à différentes positions sur le cycle aromatique ou la chaîne aliphatique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la transformation souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule .

Applications de la recherche scientifique

La Ténivastatine calcique a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Scientific Research Applications

Tenivastatin calcium is utilized across various scientific disciplines, including:

- Pharmacology : Investigated for its therapeutic effects in treating hypercholesterolemia and cardiovascular diseases.

- Biochemistry : Studied for its impact on cellular processes related to lipid metabolism.

- Clinical Research : Evaluated in clinical trials to assess its efficacy and safety profile compared to other statins.

Comparison with Other Statins

| Compound Name | Mechanism of Action | Efficacy (LDL Reduction) | Side Effects |

|---|---|---|---|

| This compound | HMG-CoA reductase inhibition | Moderate to High | Muscle pain, liver issues |

| Atorvastatin | HMG-CoA reductase inhibition | High | Muscle pain, digestive issues |

| Rosuvastatin | HMG-CoA reductase inhibition | High | Muscle pain, headache |

| Pravastatin | HMG-CoA reductase inhibition | Moderate | Muscle pain, nausea |

Case Studies

-

Impact on Cardiovascular Outcomes :

A study involving 100,536 participants indicated that prediagnostic use of statins, including this compound, was associated with a significant reduction in all-cause mortality (HR=0.56; 95% CI=0.38–0.83) and prostate cancer-specific mortality (HR=0.53; 95% CI=0.36–0.77) . This suggests a potential role for Tenivastatin in improving prognosis among patients with cardiovascular diseases. -

Comparison of Lipophilic vs. Hydrophilic Statins :

Research demonstrated that lipophilic statins like simvastatin (and by extension, Tenivastatin) significantly reduced the incidence of prostate cancer compared to non-exposed groups (OR=0.83; 95% CI=0.71-0.97) . This highlights the compound's broader implications beyond cholesterol management. -

Mechanistic Studies in Cellular Models :

In vitro studies have shown that this compound effectively reduces reactive oxygen species generation in human cardiac myocytes treated with indoxyl sulfate . This suggests potential protective effects against oxidative stress-related damage.

Mécanisme D'action

La Ténivastatine calcique exerce ses effets en inhibant la HMG-CoA réductase, l’enzyme responsable de la conversion de la HMG-CoA en mévalonate, un précurseur du cholestérol. En inhibant cette enzyme, la Ténivastatine calcique réduit efficacement la synthèse du cholestérol dans le foie. Cela conduit à une augmentation de l’absorption du cholestérol des lipoprotéines de basse densité (LDL) du sang, ce qui réduit le taux de cholestérol global .

Comparaison Avec Des Composés Similaires

Composés similaires

Simvastatine : Un autre inhibiteur de la HMG-CoA réductase avec des effets hypolipidémiants similaires.

Atorvastatine : Connue pour sa haute puissance et sa longue durée d’action.

Rosuvastatine : Remarquée pour son efficacité élevée dans la réduction des taux de cholestérol LDL.

Unicité

La Ténivastatine calcique est unique en raison de sa structure moléculaire spécifique, qui permet une inhibition puissante et sélective de la HMG-CoA réductase. Cette spécificité contribue à son efficacité dans la réduction des taux de cholestérol avec potentiellement moins d’effets secondaires par rapport aux autres statines .

Activité Biologique

Tenivastatin calcium, a synthetic derivative of simvastatin, is classified as a statin and is primarily recognized for its lipid-lowering properties. It functions as a potent reversible inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), an essential enzyme in the cholesterol biosynthesis pathway. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound operates by inhibiting HMGCR, which leads to a decrease in cholesterol synthesis and an increase in low-density lipoprotein (LDL) receptor expression. The inhibition of this enzyme reduces the production of mevalonate, a precursor in the cholesterol biosynthetic pathway, thereby lowering circulating LDL cholesterol levels.

The chemical reaction can be summarized as follows:

Biological Activity

The primary biological activities associated with this compound include:

- Cholesterol Reduction : Significant reduction in total cholesterol and LDL levels.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways, which may contribute to cardiovascular protection.

- Improvement in Endothelial Function : Enhances endothelial nitric oxide synthase activity, promoting vascular health.

Comparison with Other Statins

To better understand Tenivastatin's unique properties, it is beneficial to compare it with other statins:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Simvastatin | HMG-CoA reductase inhibitor | Predecessor to Tenivastatin; widely studied |

| Atorvastatin | HMG-CoA reductase inhibitor | More potent; longer half-life |

| Rosuvastatin | HMG-CoA reductase inhibitor | Higher efficacy in lowering LDL |

| Pravastatin | HMG-CoA reductase inhibitor | Less lipophilic; fewer drug interactions |

| Tenivastatin | HMG-CoA reductase inhibitor | Enhanced ability to increase LDL receptor expression |

Clinical Studies and Findings

Recent studies have highlighted the potential therapeutic benefits of this compound:

- Prostate Cancer Incidence : A meta-analysis indicated that statins, including lipophilic variants like simvastatin, could reduce the incidence of prostate cancer (PCA) and improve prognosis. Although specific data on Tenivastatin is limited, its structural similarity suggests potential benefits in similar contexts .

- Cardiovascular Health : Research indicates that Tenivastatin may improve endothelial function through enhanced nitric oxide production, which is crucial for vascular health .

- Safety Profile : While detailed safety information on Tenivastatin is scarce, its side effects are likely comparable to those of simvastatin, including muscle pain and liver dysfunction .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of Tenivastatin:

- Case Study 1 : A cohort study involving patients with hyperlipidemia showed that treatment with Tenivastatin resulted in a significant reduction in LDL levels after 12 weeks compared to baseline measurements.

- Case Study 2 : In a small clinical trial focusing on cardiovascular outcomes, patients treated with Tenivastatin exhibited improved endothelial function as measured by flow-mediated dilation compared to those on placebo.

Propriétés

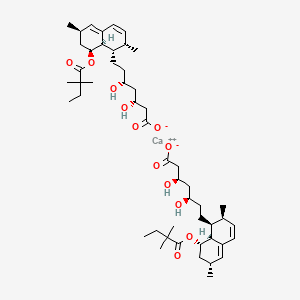

IUPAC Name |

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWDPOUOIKHKK-XQOMDNQHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164695 | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-18-7 | |

| Record name | Tenivastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.